N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide
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Overview
Description
N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide typically involves multiple steps. One common route starts with the preparation of the thieno[3,4-c]pyrazole core, which is then functionalized to introduce the chlorophenyl and phenylacetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the thieno[3,4-c]pyrazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings .
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in drug design. It can interact with various biological targets, making it a candidate for developing new therapeutic agents .
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,4-c]pyrazole derivatives and phenylacetamide derivatives. Examples are:
- N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide .
- Pyraclostrobin, a carbamate ester with a similar pyrazole core .
Uniqueness
What sets N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H16ClN3O3S |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide |
InChI |
InChI=1S/C19H16ClN3O3S/c20-14-6-8-15(9-7-14)23-19(16-11-27(25,26)12-17(16)22-23)21-18(24)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,21,24) |
InChI Key |
UKAVFSAXKVJYMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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